3-methyl-1-pentyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-methyl-2-pentylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-6-12-9(10)7-8(2)11-12/h7H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUVWTMPLSEWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=CC(=N1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-pentyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-pentyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
Medicinal Chemistry
1. Kinase Inhibition
The pyrazole moiety, including derivatives like 3-methyl-1-pentyl-1H-pyrazol-5-amine, has been identified as a promising scaffold for developing kinase inhibitors. These compounds are crucial in targeting various kinases involved in cancer progression and other diseases. For instance, pyrazole-based molecules have shown significant activity against cyclin-dependent kinases (CDKs), particularly the PCTAIRE family, which is implicated in cell cycle regulation and cancer . The flexibility of the pyrazole structure allows for diverse modifications that can enhance selectivity and potency against specific kinase targets.
2. Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with this structure can induce apoptosis in various cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer) . For example, derivatives synthesized from pyrazole have exhibited IC50 values indicating effective cytotoxicity against these cell lines, suggesting their potential as therapeutic agents.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 12.50 | Induces apoptosis |
| This compound | A549 | 26.00 | Cell cycle arrest |
| N-(4-nitrophen)-3-phephenyl-1H-pyrazol-4-yl | SF-268 | 3.79 | Inhibits proliferation |
This table summarizes key findings from studies assessing the anticancer properties of pyrazole derivatives, showcasing their effectiveness across different cancer types.
Synthesis and Characterization
The synthesis of this compound involves several methods that aim to optimize yield and purity. Recent advancements have focused on solvent-free reactions and microwave-assisted synthesis to enhance efficiency . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Mechanism of Action
The mechanism of action of 3-methyl-1-pentyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The pyrazole core allows for diverse substitutions, significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:
Key Observations :
Physicochemical Properties
Available data highlight differences in molecular weight and polarity:
Biological Activity
3-Methyl-1-pentyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a five-membered ring containing two nitrogen atoms. The molecular formula is , and it includes a methyl group at the 3-position and a pentyl group at the 1-position of the pyrazole ring. This structural configuration is significant for its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have demonstrated that compounds in the pyrazole family, including this compound, possess antimicrobial properties. These compounds have been evaluated against various bacterial strains, showing significant inhibitory effects .
Antitumor Effects
Pyrazole derivatives have been investigated for their antitumor potential. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines, leading to growth inhibition and cell cycle arrest .
PDE Inhibition
Cyclic nucleotide phosphodiesterases (PDEs) are crucial in regulating cellular signaling pathways. Some studies suggest that pyrazole derivatives may act as selective inhibitors of PDEs, which could have implications for treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, thereby reducing symptoms associated with conditions like asthma and chronic obstructive pulmonary disease.
- Cell Cycle Regulation : By inducing apoptosis, it can disrupt the normal cell cycle progression in cancer cells, leading to reduced proliferation .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in various applications:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .
Case Study 2: Antitumor Activity
In vitro testing on human cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability (IC50 = 45 nM for MCF-7 cells). Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its role in inducing programmed cell death .
Comparative Analysis with Related Compounds
A comparative analysis of structural analogs reveals differences in biological activity:
| Compound Name | CAS Number | Antimicrobial Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Not Available | Moderate | High |
| 5-Cyclopropyl-1H-pyrazol-3-amine | 175137-46-9 | High | Moderate |
| 4-Amino-N-(5-methylpyrazolyl)benzamide | Not Available | Low | High |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-methyl-1-pentyl-1H-pyrazol-5-amine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step protocols starting with substituted alcohols or ketones. For example, condensation of 5-phenyl-1-pentanol with appropriate arylhydrazines under acidic conditions forms the pyrazole core . Key intermediates are purified via column chromatography (silica gel, hexane:ethyl acetate) and characterized using -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity . Mass spectrometry (ESI or EI) is used to verify molecular weights .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : -NMR identifies substituent positions (e.g., pentyl chain integration at δ 0.8–1.6 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
- IR : Absorptions near 3250 cm (N-H stretch) and 1600–1680 cm (C=N/C=C) confirm amine and aromatic moieties .
- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate purity .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound should be stored in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation of the pentyl chain or pyrazole ring. Stability tests under accelerated degradation conditions (e.g., 40°C/75% RH) with HPLC monitoring can assess decomposition pathways .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives during functional group modifications?
- Methodological Answer :
- Catalysis : Use Pd/C or Raney nickel for selective hydrogenation of nitro groups to amines without affecting the pyrazole ring .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for cyclization steps, improving yields by 15–20% .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions during acylations .
Q. How can contradictory spectral data (e.g., unexpected -NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the pentyl chain) causing peak broadening .
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and confirms carbon-proton connectivity, distinguishing regioisomers .
- X-ray Crystallography (SHELX) : Provides unambiguous confirmation of molecular geometry and hydrogen bonding patterns .
Q. What strategies are effective for evaluating the biological activity of this compound in pharmacological studies?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against gram-positive/negative strains .
- Anti-inflammatory Screening : COX-2 inhibition assays with IC quantification .
- In Vivo Models :
- Rodent Pain Models : Hot-plate or carrageenan-induced inflammation tests to assess analgesic efficacy .
- Toxicology : Acute toxicity (LD) and hepatic/renal function markers in serum .
Q. How can computational methods guide the design of this compound analogs with enhanced target binding?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predicts binding affinities to receptors (e.g., CB1 cannabinoid receptor) by modeling interactions between the pentyl chain and hydrophobic pockets .
- QSAR Studies : Correlates substituent electronegativity (Hammett constants) with bioactivity to prioritize synthetic targets .
- MD Simulations : Evaluates conformational stability of analogs in biological membranes (e.g., lipid bilayer penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
